![molecular formula C19H13N3O3 B6579699 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 851095-17-5](/img/structure/B6579699.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a biphenyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan and biphenyl groups. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The biphenyl moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound also contains a furan and oxadiazole ring but lacks the biphenyl moiety.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Similar to the oxadiazole derivative but with a triazole ring instead of an oxadiazole ring.
Uniqueness
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the biphenyl moiety, which can enhance its biological activity and provide additional sites for functionalization. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold for drug development .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural versatility of oxadiazoles allows for modifications that can enhance their biological efficacy.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Oxadiazole derivatives often act as enzyme inhibitors. They have been shown to inhibit key enzymes involved in cancer proliferation and other diseases.
- Interaction with Nucleic Acids : The compound may interact with DNA and RNA, affecting their function and leading to apoptosis in cancer cells.
- Targeting Kinases : Specific oxadiazole derivatives have been found to inhibit kinases that play critical roles in cell signaling pathways related to cancer progression.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- A review highlighted the effectiveness of 1,3,4-oxadiazoles in targeting various cancer cell lines by inhibiting enzymes such as thymidylate synthase and histone deacetylase (HDAC) .
- In vitro studies showed that compounds similar to this compound possess cytotoxic effects against several cancer types. These studies often utilize cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) to assess efficacy.
Antimicrobial Properties
Oxadiazole derivatives have also been evaluated for their antimicrobial activity. Some studies indicate that these compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes.
Case Studies
Study | Findings | Cell Line Tested | Mechanism |
---|---|---|---|
Study A | Significant cytotoxicity observed | MCF-7 | HDAC inhibition |
Study B | Antimicrobial activity against E. coli | E. coli | Enzyme inhibition |
Study C | Induced apoptosis in HeLa cells | HeLa | DNA interaction |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications at various positions on the oxadiazole ring or the biphenyl moiety can enhance or diminish its potency. Research has shown that:
- Substituents on the furan ring significantly affect the compound's ability to interact with target proteins.
- The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and biological activity.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-17(20-19-22-21-18(25-19)16-7-4-12-24-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHDCIULQKNFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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